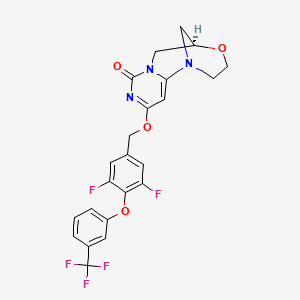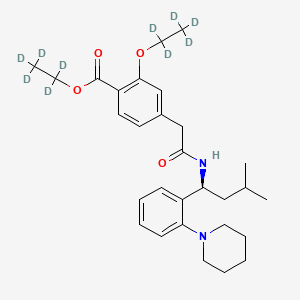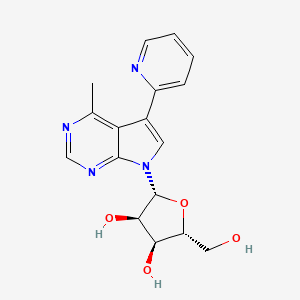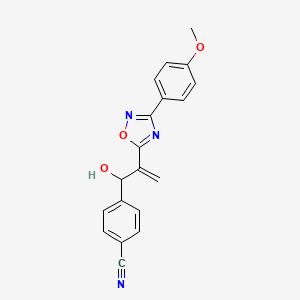
Antiparasitic agent-6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antiparasitic agent-6 is a synthetic compound known for its selective antiparasitic activity against Leishmania infantum, a parasite responsible for visceral leishmaniasis. This compound has shown promising results in scientific research, particularly in its ability to inhibit the growth of parasites with minimal cytotoxicity to host cells .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of antiparasitic agent-6 involves the formation of oxadiazole and hydroxy-oxindole hybrids. The synthetic route typically includes the following steps:
Formation of Oxadiazole Ring: This step involves the cyclization of hydrazides with carboxylic acids under acidic conditions to form the oxadiazole ring.
Hydroxy-oxindole Formation: The oxadiazole intermediate is then reacted with isatin derivatives under basic conditions to form the hydroxy-oxindole structure.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large-scale batch reactors are used to carry out the cyclization and condensation reactions.
Purification: The crude product is purified using techniques such as recrystallization and chromatography to obtain the final compound with high purity.
化学反应分析
Types of Reactions: Antiparasitic agent-6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the oxadiazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation Products: Oxides of this compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Substituted derivatives with various functional groups.
科学研究应用
Antiparasitic agent-6 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the synthesis and reactivity of oxadiazole and hydroxy-oxindole hybrids.
Biology: Investigated for its antiparasitic activity against Leishmania infantum and other parasites.
Medicine: Potential therapeutic agent for treating parasitic infections with minimal side effects.
Industry: Used in the development of new antiparasitic drugs and formulations.
作用机制
The mechanism of action of antiparasitic agent-6 involves:
Inhibition of Enzymes: The compound inhibits key enzymes in the parasite’s metabolic pathways, leading to the disruption of essential biological processes.
Molecular Targets: Targets include enzymes involved in nucleic acid synthesis and energy production.
Pathways Involved: The compound interferes with the electron transport chain and other metabolic pathways, leading to the death of the parasite.
相似化合物的比较
Imidazole Derivatives: Compounds such as bis-imidazoles and phenyl-substituted imidazoles have shown similar antiparasitic activity.
Nature-derived Peptides: Peptides derived from frog skin secretions have also demonstrated antiparasitic properties.
Uniqueness: Antiparasitic agent-6 is unique due to its selective activity against Leishmania infantum and its minimal cytotoxicity to host cells. This selectivity makes it a promising candidate for further development as a therapeutic agent.
属性
分子式 |
C19H15N3O3 |
|---|---|
分子量 |
333.3 g/mol |
IUPAC 名称 |
4-[1-hydroxy-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]prop-2-enyl]benzonitrile |
InChI |
InChI=1S/C19H15N3O3/c1-12(17(23)14-5-3-13(11-20)4-6-14)19-21-18(22-25-19)15-7-9-16(24-2)10-8-15/h3-10,17,23H,1H2,2H3 |
InChI 键 |
DGIYZLSIKDNRBQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C(=C)C(C3=CC=C(C=C3)C#N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


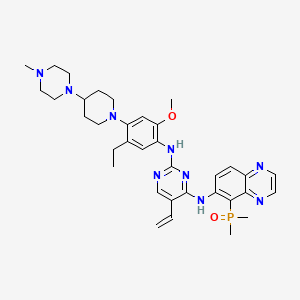
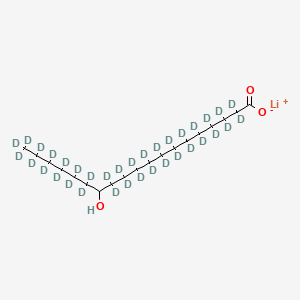
![(2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)but-2-en-2-amine-d4](/img/structure/B15143874.png)
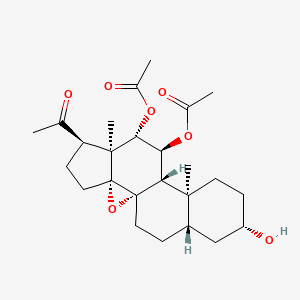
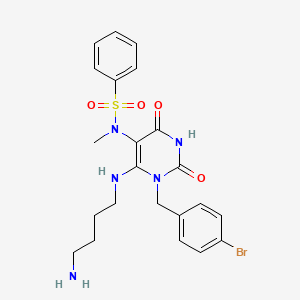
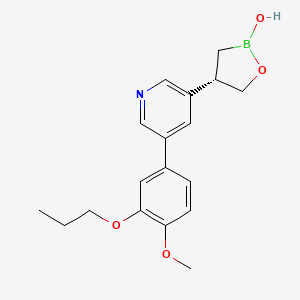
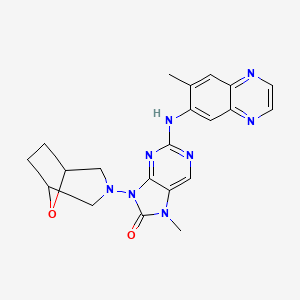
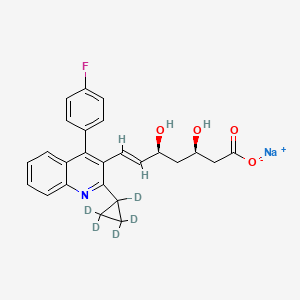
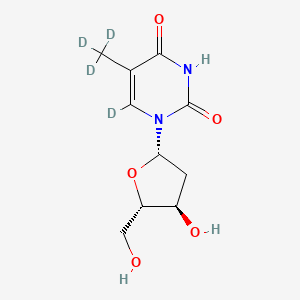
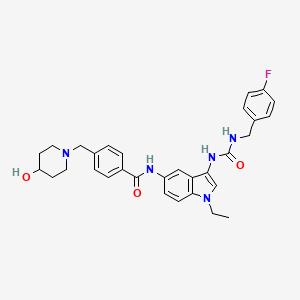
![3-chloro-N-[(3-pyridin-4-ylphenyl)methyl]-N-[4-(trideuteriomethylamino)cyclohexyl]-1-benzothiophene-2-carboxamide](/img/structure/B15143903.png)
